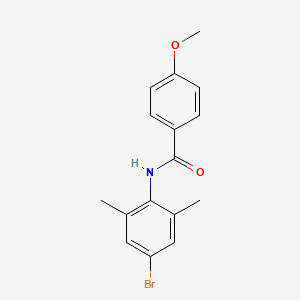![molecular formula C19H17NO5 B5753926 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as DBCO-PEG4-NHS ester. This compound is widely used in scientific research for various applications due to its unique properties.
作用机制
The mechanism of action of 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of the NHS ester group with primary amines present on the biomolecules. This reaction results in the formation of stable amide bonds, which crosslink the biomolecules. This crosslinking can be used to immobilize biomolecules on surfaces or to create multivalent biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is non-toxic and does not have any significant side effects. It is also known to be stable under various conditions, which makes it an ideal crosslinker for biomolecules.
实验室实验的优点和局限性
One of the major advantages of using 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one as a crosslinker is its high reactivity towards primary amines. This allows for efficient crosslinking of biomolecules without the need for harsh reaction conditions. Additionally, this compound is stable under various conditions, which makes it ideal for use in lab experiments.
However, one of the limitations of using this compound is its relatively high cost compared to other crosslinkers. Additionally, the synthesis of this compound requires specialized equipment and expertise, which can limit its accessibility to some researchers.
未来方向
There are several future directions for the use of 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One potential direction is the development of new imaging agents for various diagnostic applications. Additionally, this compound can be used in the development of new drug molecules with improved efficacy and specificity. Another potential direction is the optimization of the synthesis method to reduce the cost and increase the accessibility of this compound to researchers.
Conclusion:
In conclusion, this compound is a unique chemical compound that has several applications in scientific research. Its high reactivity towards primary amines makes it an ideal crosslinker for biomolecules, and its stability under various conditions makes it suitable for use in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new imaging agents and drug molecules.
合成方法
The synthesis of 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 3-ethyl-2-bromobenzoic acid in the presence of a base. The resulting product is then treated with 4-nitrobenzyl alcohol to obtain the final product. This synthesis method has been optimized for high yield and purity.
科学研究应用
3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is widely used in scientific research for various applications. One of the major applications of this compound is in the field of bioconjugation. It is used as a crosslinker to attach biomolecules to surfaces or other biomolecules. This compound is also used in the development of imaging agents for various diagnostic applications. Additionally, it is used in the synthesis of various drug molecules.
属性
IUPAC Name |
3-ethyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-16-12(2)17-9-8-15(10-18(17)25-19(16)21)24-11-13-4-6-14(7-5-13)20(22)23/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWGUSSARDXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

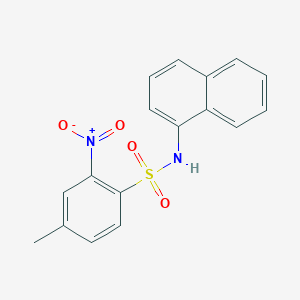
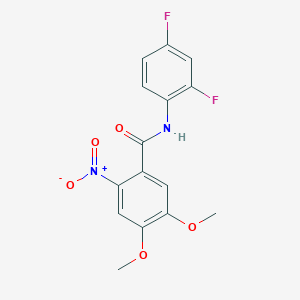

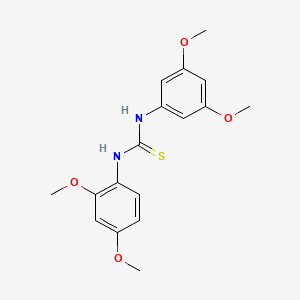
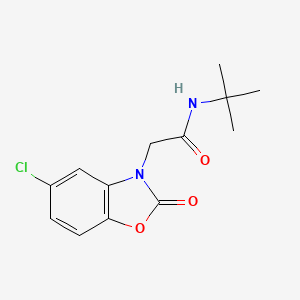
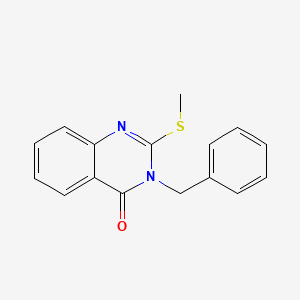
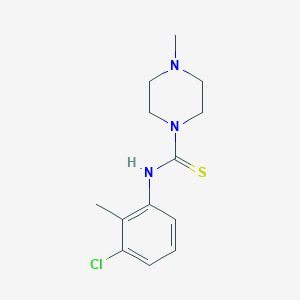

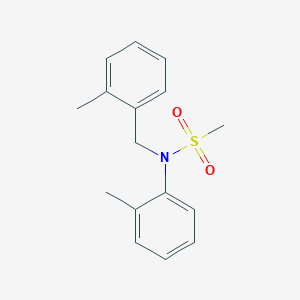
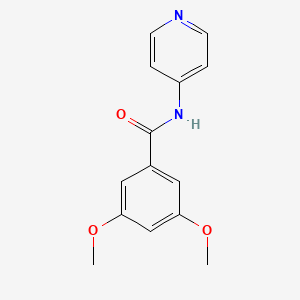
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

